An In-depth Technical Guide to (S)-3-Hydroxy-11Z-Octadecenoyl-CoA
An In-depth Technical Guide to (S)-3-Hydroxy-11Z-Octadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a long-chain fatty acyl-CoA molecule that plays a putative role as an intermediate in the metabolic pathways of unsaturated fatty acids. Its unique structure, featuring a hydroxyl group at the beta-position and a cis-double bond, positions it at a key juncture in fatty acid oxidation. Understanding the structure, biosynthesis, and metabolic fate of this molecule is crucial for researchers in lipid metabolism, drug development targeting metabolic disorders, and for scientists studying the intricate signaling networks governed by lipid molecules. This guide provides a comprehensive overview of the structure of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA, its likely biological context, and detailed experimental protocols for its study.
Molecular Structure and Properties
(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a complex molecule composed of three main parts: an 18-carbon fatty acyl chain with specific stereochemistry, a pantothenic acid (vitamin B5) derivative, and an adenosine (B11128) triphosphate (ATP) derivative.
The fatty acyl chain is an octadecenoyl group, meaning it has 18 carbon atoms. A double bond exists between carbons 11 and 12 in the cis or "Z" configuration, designated as "11Z". A hydroxyl (-OH) group is attached to the third carbon atom, and its stereochemistry is in the "S" configuration. This hydroxyl group is at the β-position relative to the thioester linkage with Coenzyme A, a critical feature for its role in beta-oxidation.
The fatty acyl chain is linked via a thioester bond to Coenzyme A (CoA). CoA itself is comprised of β-mercaptoethylamine, pantothenic acid, and a 3'-phosphorylated adenosine diphosphate (B83284) (ADP) moiety. This entire structure imparts amphipathic properties to the molecule and makes it a high-energy intermediate for various enzymatic reactions.
Chemical and Physical Properties
A summary of the key quantitative data for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C39H68N7O18P3S | MedchemExpress[1] |
| Molecular Weight | 1047.98 g/mol | MedchemExpress[1] |
| Parent Fatty Acid | (S)-3-Hydroxy-11Z-Octadecenoic acid | Inferred |
| Coenzyme | Coenzyme A | Inferred |
Putative Biosynthesis and Metabolic Role
While direct experimental evidence detailing the specific pathways involving (S)-3-Hydroxy-11Z-Octadecenoyl-CoA is limited in publicly available literature, its structure strongly suggests its role as an intermediate in the beta-oxidation of (11Z)-octadecenoyl-CoA (also known as cis-vaccenoyl-CoA). The beta-oxidation of unsaturated fatty acids requires auxiliary enzymes in addition to the core beta-oxidation enzymes.
The proposed metabolic pathway for the generation and further processing of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA is depicted below. This pathway is based on the established principles of fatty acid metabolism.
Caption: Putative metabolic pathway of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in fatty acid beta-oxidation.
In this proposed pathway, (11Z)-octadecenoyl-CoA undergoes several cycles of beta-oxidation until the cis-double bond is near the carboxyl end. At this point, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase. Enoyl-CoA hydratase then catalyzes the hydration of the double bond to form (S)-3-hydroxy-11Z-octadecenoyl-CoA. Subsequently, L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming 3-keto-11Z-octadecenoyl-CoA, with the concomitant reduction of NAD+ to NADH. Finally, β-ketothiolase cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter, which can then re-enter the beta-oxidation spiral.
Experimental Protocols
The study of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA requires specialized analytical techniques due to its low abundance and similarity to other acyl-CoA species. Below are detailed methodologies for key experiments relevant to its investigation.
Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from methods for the extraction of long-chain fatty acyl-CoAs from tissues.
Materials:
-
Frozen tissue sample
-
Chloroform/Methanol (B129727) (1:2, v/v), pre-chilled to -20°C
-
0.2 M Acetic acid
-
Solid-phase extraction (SPE) C18 columns
-
Methanol
-
Water
-
Nitrogen gas stream
-
Centrifuge capable of 4°C
Procedure:
-
Homogenize approximately 100 mg of frozen tissue in 1 mL of the pre-chilled chloroform/methanol solution.
-
Add 0.5 mL of 0.2 M acetic acid to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the upper aqueous phase containing the acyl-CoAs.
-
Condition an SPE C18 column by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract onto the conditioned SPE column.
-
Wash the column with 5 mL of water to remove unbound contaminants.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., 100 µL of mobile phase for LC-MS/MS).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[2][3]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA (predicted [M+H]+)
-
Product Ion (Q3): Characteristic fragment ions (e.g., corresponding to the loss of the phosphopantetheine moiety)
-
Collision Energy: Optimize for the specific precursor-product ion transition.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
Workflow Diagram:
Caption: Workflow for the analysis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA by LC-MS/MS.
Relevance to Drug Development and Research
The study of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA and its metabolic pathway is of significant interest to several fields:
-
Metabolic Diseases: Aberrations in fatty acid oxidation are implicated in diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Understanding the intermediates and regulatory points in these pathways can reveal novel therapeutic targets.
-
Cardiovascular Disease: The heart relies heavily on fatty acid oxidation for energy. Dysregulation of this process can contribute to cardiac dysfunction.
-
Neurological Disorders: While the brain primarily uses glucose, fatty acid metabolism is increasingly recognized as important for neuronal health and function.[4]
-
Cancer Biology: Many cancer cells exhibit altered metabolic profiles, including changes in fatty acid metabolism, to support their rapid proliferation.
By developing specific assays for molecules like (S)-3-Hydroxy-11Z-Octadecenoyl-CoA, researchers can gain deeper insights into the metabolic fluxes in these disease states and evaluate the efficacy of therapeutic interventions that target fatty acid oxidation.
Conclusion
(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a structurally significant intermediate in the metabolism of unsaturated fatty acids. While its direct biological roles are still under investigation, its position in the beta-oxidation pathway of a common dietary fatty acid makes it a molecule of interest for understanding metabolic regulation in health and disease. The analytical methods outlined in this guide provide a framework for researchers to quantify this and other long-chain acyl-CoAs, thereby enabling a more detailed exploration of lipid metabolism and its implications for human health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Acyl-CoA β-Oxidation in Brain Metabolism and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
